(1Z)-1-(2,3-dichlorobenzylidene)-2-(4-nitrophenyl)hydrazine
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Overview
Description
(1Z)-1-[(2,3-Dichlorophenyl)methylidene]-2-(4-nitrophenyl)hydrazine is an organic compound characterized by the presence of dichlorophenyl and nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-1-[(2,3-Dichlorophenyl)methylidene]-2-(4-nitrophenyl)hydrazine typically involves the condensation reaction between 2,3-dichlorobenzaldehyde and 4-nitrophenylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(1Z)-1-[(2,3-Dichlorophenyl)methylidene]-2-(4-nitrophenyl)hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro and dichlorophenyl sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(1Z)-1-[(2,3-Dichlorophenyl)methylidene]-2-(4-nitrophenyl)hydrazine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which (1Z)-1-[(2,3-Dichlorophenyl)methylidene]-2-(4-nitrophenyl)hydrazine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s dichlorophenyl and nitrophenyl groups allow it to bind to specific sites on these targets, potentially inhibiting or activating their functions. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in various applications.
Other hydrazones: Compounds with similar hydrazone linkages but different substituents.
Uniqueness
(1Z)-1-[(2,3-Dichlorophenyl)methylidene]-2-(4-nitrophenyl)hydrazine is unique due to its specific combination of dichlorophenyl and nitrophenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C13H9Cl2N3O2 |
---|---|
Molecular Weight |
310.13 g/mol |
IUPAC Name |
N-[(Z)-(2,3-dichlorophenyl)methylideneamino]-4-nitroaniline |
InChI |
InChI=1S/C13H9Cl2N3O2/c14-12-3-1-2-9(13(12)15)8-16-17-10-4-6-11(7-5-10)18(19)20/h1-8,17H/b16-8- |
InChI Key |
ZYYHDOLXZYYIBC-PXNMLYILSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)Cl)/C=N\NC2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C=NNC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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